
(3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a cyano group and a boronic acid moiety in its structure makes it a versatile intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid typically involves the reaction of 3-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: The cyano group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Chemistry: (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs and drug delivery systems. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug design and development.
Industry: The compound is used in the production of polymers and materials with unique properties. Its role in the synthesis of organic electronic materials and sensors is also noteworthy.
Mecanismo De Acción
The mechanism of action of (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid moiety. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The cyano group can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the cyano group, making it less versatile in certain reactions.
3-Cyanophenylboronic acid: Similar structure but without the isoindole moiety.
4-Bromophenylboronic acid: Contains a bromine atom instead of a cyano group.
Uniqueness: (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and an isoindole moiety. This combination enhances its reactivity and allows for a broader range of applications compared to similar compounds.
Propiedades
Número CAS |
126050-29-1 |
|---|---|
Fórmula molecular |
C15H11BN2O2 |
Peso molecular |
262.07 g/mol |
Nombre IUPAC |
[3-(1-cyanoisoindol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H11BN2O2/c17-9-15-14-7-2-1-4-11(14)10-18(15)13-6-3-5-12(8-13)16(19)20/h1-8,10,19-20H |
Clave InChI |
HCAQNLILPRJLRZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)N2C=C3C=CC=CC3=C2C#N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


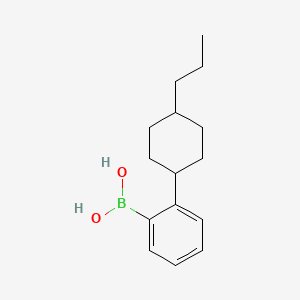
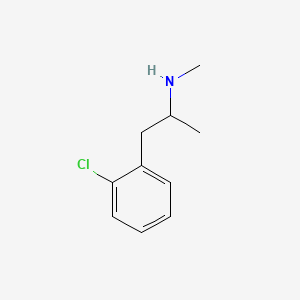
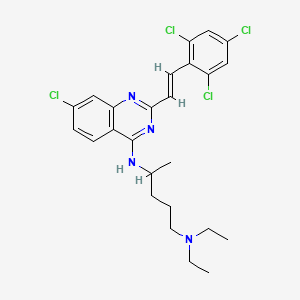

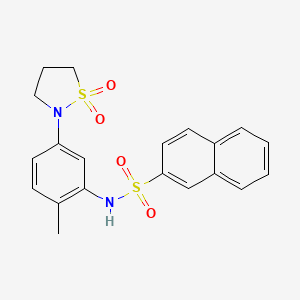
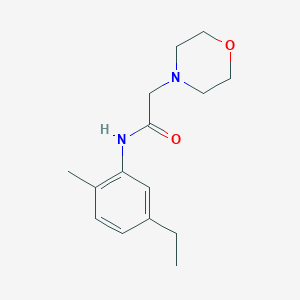
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
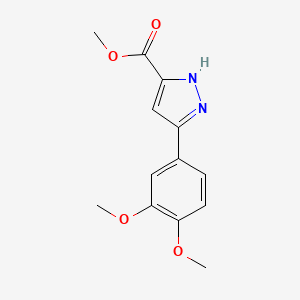
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)




